molecular formula C15H14N2O5 B8306527 (3-Benzyloxycarbonylamino-2-oxo-2H-pyridin-1-yl)acetic Acid

(3-Benzyloxycarbonylamino-2-oxo-2H-pyridin-1-yl)acetic Acid

Cat. No. B8306527
M. Wt: 302.28 g/mol
InChI Key: HCOXTMQFPXVEPG-UHFFFAOYSA-N
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Patent
US06514997B2

Procedure details

(3-Benzyloxycarbonylamino-2-oxo-2H-pyridin-1-yl)acetic acid tert-butyl ester (0.485 g, 1.35 mmol) was stirred in a 1:1 mixture of trifluoroacetic acid and CH2Cl2 at 23° C. for 1 h. The volatiles were then removed under reduced pressure and the residue was triturated with Et2O (40 mL). The resulting solid was filtered through a medium frit, washed with Et2O (20 mL) and air-dried to give the title intermediate (0.315 g, 77%): mp=171-173° C.; 1H NMR (DMSO-d6) δ 4.67 (s, 2H), 5.15 (s, 2H), 6.28 (t, 1H, J=7.1), 7.29-7.43 (m, 7H), 7.85 (dd, 1H, J=7.4, 1.7), 8.47 (s, 1H).
Quantity
0.485 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:26])[CH2:7][N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([NH:14][C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[C:9]1=[O:25])(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[CH2:18]([O:17][C:15]([NH:14][C:10]1[C:9](=[O:25])[N:8]([CH2:7][C:6]([OH:26])=[O:5])[CH:13]=[CH:12][CH:11]=1)=[O:16])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
0.485 g
Type
reactant
Smiles
C(C)(C)(C)OC(CN1C(C(=CC=C1)NC(=O)OCC1=CC=CC=C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with Et2O (40 mL)
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered through a medium frit
WASH
Type
WASH
Details
washed with Et2O (20 mL)
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC=1C(N(C=CC1)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.315 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.